6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
Scientific Research Applications
SHIN 1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of serine hydroxymethyltransferase enzymes.
Biology: Investigated for its effects on cellular metabolism and growth, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating cancers, especially B-cell malignancies.
Industry: Utilized in the development of new drugs targeting serine hydroxymethyltransferase enzymes
Mechanism of Action
- In cancer cells, serine is a crucial one-carbon (1C) donor for DNA synthesis, making SHMT a key player in providing 1C units .
- By blocking this pathway, SHIN1 reduces the availability of 1C units necessary for nucleotide biosynthesis and other cellular processes .
- Its pharmacokinetic properties impact bioavailability, but specific details are not provided in the available literature .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
SHIN1 interacts with the enzymes SHMT1 and SHMT2, which are key players in one-carbon (1C) metabolism . These enzymes catalyze the conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylene-THF . SHIN1, by inhibiting these enzymes, disrupts this process and affects the availability of 1C units for nucleotide biosynthesis .
Cellular Effects
SHIN1 has been shown to have significant effects on various types of cells, particularly cancer cells. For instance, it has been found to increase survival in NOTCH1-driven mouse primary T-cell acute lymphoblastic leukemia (T-ALL) in vivo . Moreover, low dose methotrexate has been found to sensitize Molt4 human T-ALL cells to SHIN1, and cells rendered methotrexate resistant in vitro show enhanced sensitivity to SHIN1 .
Molecular Mechanism
SHIN1 exerts its effects at the molecular level by inhibiting the enzymes SHMT1 and SHMT2 . These enzymes are involved in the conversion of serine and THF into glycine and 5,10-methylene-THF, a process that is crucial for the provision of 1C units for DNA synthesis . By inhibiting these enzymes, SHIN1 disrupts this process and affects the availability of 1C units for nucleotide biosynthesis .
Temporal Effects in Laboratory Settings
It has been shown that SHIN1 can effectively reduce leukemia burden in the setting of methotrexate resistance .
Dosage Effects in Animal Models
The effects of SHIN1 at different dosages in animal models have not been fully elucidated. It has been shown that SHIN1 increases survival in NOTCH1-driven mouse primary T-ALL in vivo .
Metabolic Pathways
SHIN1 is involved in the one-carbon (1C) metabolic pathway . This pathway, mediated by the folate cofactor, enables cell growth and proliferation by supporting purine and pyrimidine biosynthesis, as well as amino acid homeostasis .
Transport and Distribution
It is known that SHIN1 is a cell-permeable compound .
Subcellular Localization
Given that it targets the enzymes SHMT1 and SHMT2, which have cytosolic and mitochondrial isoforms respectively , it can be inferred that SHIN1 may be localized in both the cytosol and mitochondria of cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SHIN 1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolopyran core and subsequent functionalization to introduce the biphenyl and hydroxymethyl groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of SHIN 1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in batch reactors, and the final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
SHIN 1 undergoes various chemical reactions, including:
Oxidation: SHIN 1 can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: SHIN 1 can undergo substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of SHIN 1, such as oxides, reduced forms, and substituted compounds .
Comparison with Similar Compounds
Similar Compounds
SHMT-IN-2: Another inhibitor of serine hydroxymethyltransferase with similar activity.
Sertraline: Although primarily an antidepressant, it has shown some inhibitory activity against serine hydroxymethyltransferase.
Uniqueness of SHIN 1
SHIN 1 is unique due to its high potency and selectivity for both SHMT1 and SHMT2. It has demonstrated significant activity against cancer cell lines, particularly B-cell malignancies, making it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOFJZXKJKHTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SHIN1?
A1: SHIN1 inhibits both cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial serine hydroxymethyltransferase (SHMT2), key enzymes in the folate metabolism pathway, also known as one-carbon (1C) metabolism. [, , , ] This pathway plays a crucial role in providing one-carbon units for various biosynthetic processes, including nucleotide biosynthesis and the generation of cellular antioxidants like glutathione (GSH). [, ]
Q2: How does SHIN1 impact cancer cell growth and survival?
A2: SHIN1 disrupts central carbon metabolism in cancer cells by inhibiting SHMT1/2, leading to a depletion of 1C units. [] This depletion impairs de novo purine synthesis, essential for DNA replication and cell division. [, ] SHIN1 also affects mitochondrial homeostasis, as seen by the accumulation of mitochondrial fission protein DRP1 and mitophagy receptor NIX on mitochondria. []
Q3: How does SHIN1 influence cellular differentiation?
A4: SHIN1 induces the expression of erythropoiesis markers like CD71 and Glycophorin A in cancer cells, including patient-derived CD34+ cells. [, ] This differentiation towards an erythroid lineage is driven by 1C unit depletion and is dependent on autophagy but independent of AMPK activity. [] Supplementation with formate, a 1C unit carrier, or restoration of purine levels can reverse this differentiation. [, ]
Q4: Does SHIN1 demonstrate synergistic effects with other anti-cancer drugs?
A5: Research suggests a synergistic effect between SHIN1 and imatinib, a frontline treatment for chronic myeloid leukemia (CML). [] In patient-derived xenograft models, combining SHIN1 with imatinib reduced the number of therapy-resistant CML leukemic stem cells (LSCs). [] This synergy may stem from SHIN1's impact on antioxidant defense, particularly by affecting the cellular glutathione pool. []
Q5: What is the molecular formula and weight of SHIN1?
A5: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of SHIN1.
Q6: Is there any available spectroscopic data for SHIN1?
A6: The provided research abstracts do not mention any specific spectroscopic data for SHIN1.
Q7: How do structural modifications of SHIN1 affect its activity?
A7: The research abstracts do not provide specific details on SAR studies for SHIN1 or the impact of structural modifications on its activity, potency, or selectivity.
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of SHIN1?
A8: The research abstracts do not contain specific information regarding the ADME profile of SHIN1.
Q9: What is the in vivo efficacy of SHIN1?
A10: SHIN1 exhibits anti-tumor efficacy in vitro. [] In vivo, SHIN1 significantly impaired tumor formation in CML cell line xenograft models. [] Additionally, a related compound, SHIN2, demonstrated in vivo efficacy against tumor xenografts. []
Q10: How effective is SHIN1 in inhibiting SHMT activity in cellular assays?
A11: While specific data is not provided, research indicates that SHIN1 effectively inhibits both SHMT1 and SHMT2, leading to significant downstream metabolic effects in various cancer cell lines, including CML and rhabdomyosarcoma. [, , ]
Q11: Has SHIN1 been tested in any animal models of cancer?
A12: Yes, SHIN1 effectively reduced tumor formation in CML cell line xenograft models, demonstrating its in vivo anti-tumor activity. []
Q12: Are there known mechanisms of resistance to SHIN1?
A13: One study revealed that high SHMT2 expression, particularly due to gene amplification, reduced the sensitivity of rhabdomyosarcoma cells to SHIN1. [] This finding suggests that SHMT2 amplification could be a potential mechanism of resistance to SHIN1.
Q13: Does cross-resistance exist between SHIN1 and other anti-cancer agents?
A14: Interestingly, while high SHMT2 expression conferred resistance to SHIN1, it increased sensitivity to pemetrexed, an inhibitor of the folate cycle. [] This finding indicates a complex relationship between SHMT2 levels and responses to different folate metabolism inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.